6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid
Overview
Description
6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid is a complex organic compound that features a benzothiazole ring, a sulfonyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent. The methylsulfonyl group is then introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.
The hexanoic acid chain is attached through an amide bond formation, which can be achieved by reacting the benzothiazole derivative with 6-aminohexanoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the sulfonation and amide bond formation steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its target. The hexanoic acid chain can facilitate the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid is unique due to its combination of a benzothiazole ring, a sulfonyl group, and a hexanoic acid chain. This combination imparts specific chemical and biological properties that are not found in simpler compounds. For example, the presence of the benzothiazole ring can confer specific binding interactions with biological targets, while the sulfonyl group can enhance the compound’s stability and reactivity.
Properties
IUPAC Name |
6-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-23(20,21)9-6-7-10-11(8-9)22-14(15-10)16-12(17)4-2-3-5-13(18)19/h6-8H,2-5H2,1H3,(H,18,19)(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJUWVSJFHTQKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389413 | |
Record name | STK011209 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-24-0 | |
Record name | STK011209 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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